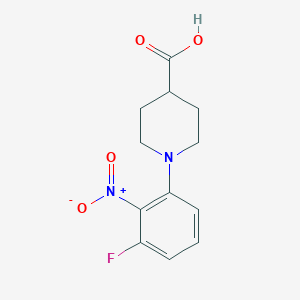

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid involves the formation of stable hydrogen-bonded complexes, as seen in the synthesis of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate. In this process, a proton transfer occurs from the nitrophenol to the piperidine carboxylic acid, resulting in the formation of cyclic dimers and cyclamers through hydrogen bonding . Another related synthesis involves the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, which proceeds through a multistep mechanism to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . These studies provide insight into the types of reactions and mechanisms that could be involved in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and theoretical approaches. For instance, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and stacking interactions was noted . These findings suggest that similar structural features and intermolecular interactions may be expected in the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives with nitrophenyl groups has been explored, revealing complex reaction pathways. For example, the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine suggests a pre-equilibrium followed by fast addition-elimination steps . This indicates that the chemical reactions involving this compound may also follow a complex mechanism, potentially influenced by the electronic effects of the fluoro and nitro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and thermal studies. The characterization of related compounds through FTIR, NMR, and X-ray crystallography provides valuable information on the functional groups present and their chemical environment . Additionally, thermal analysis techniques such as TG-DTA and DSC have been used to determine the thermal stability of these compounds . These methods could be applied to analyze the physical and chemical properties of this compound, including its stability and reactivity.

科学的研究の応用

Antibacterial Agents

Research into compounds with similar structures to "1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" has highlighted their potential as antibacterial agents. For instance, compounds like 1,4-dihydro-4-oxopyridinecarboxylic acids have shown broad and potent in vitro antibacterial activity, demonstrating effectiveness against systemic infections with relatively low toxicity (Matsumoto et al., 1984).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on compounds structurally related to "this compound" have been conducted to understand their chemical properties and interactions. For example, the study of piperidinium-3-carboxylic acid complexes offers insights into hydrogen bonding and charge delocalization, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Anioła et al., 2016).

Cancer Treatment

Compounds with structural similarities have been explored for their potential in treating cancer. Research into aurora kinase inhibitors, for example, has identified compounds that could be beneficial in cancer treatment due to their ability to inhibit specific proteins involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have been applied to piperidine derivatives to predict their efficiency as corrosion inhibitors on metal surfaces. This research suggests potential applications in protecting metals from corrosion, highlighting the relevance of chemical structure in designing effective inhibitors (Kaya et al., 2016).

Asymmetric Synthesis

The asymmetric synthesis of piperidine derivatives, starting from Baylis–Hillman adducts, has been explored. This approach yields compounds with potential biological activity, demonstrating the versatility of piperidine derivatives in synthesizing biologically relevant molecules (Salgado et al., 2019).

作用機序

Target of Action

“1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid” is a complex organic compound that contains a piperidine ring and a nitrophenyl group. Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes . The nitrophenyl group is often involved in electron transfer reactions.

Mode of Action

The exact mode of action would depend on the specific biological target of this compound. Generally, compounds with a piperidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding and pi-stacking .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many piperidine derivatives are involved in central nervous system pathways, due to their interaction with various neurotransmitter receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Piperidine derivatives can have diverse ADME properties .

特性

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHNKIBBLFBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)